(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-14-5-3-13(4-6-14)11-18-19(24)15-7-8-17(23)16(20(15)25-18)12-22-9-1-2-10-22/h3-8,11,23H,1-2,9-10,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVQLRRUZYNRSH-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)F)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)F)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including cytotoxicity, antioxidant properties, and its mechanisms of action.
Chemical Structure
The compound features a benzofuran core with various substituents that influence its biological activity. The structural formula can be represented as follows:
1. Cytotoxicity
Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
Table 1: Cytotoxic Effects of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 15.5 | ROS Generation |
| Compound B | HeLa | 12.3 | Mitochondrial Dysfunction |
| This compound | MCF7 | TBD | TBD |
2. Antioxidant Activity
The compound's antioxidant properties have been assessed using the DPPH scavenging assay, which measures the ability to neutralize free radicals. Preliminary results suggest that this compound may possess moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Table 2: DPPH Scavenging Activity
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | TBD |
| 50 | TBD |
| 100 | TBD |
| 200 | TBD |
The biological activities of benzofuran derivatives are often attributed to their ability to interact with specific molecular targets within cells. For example, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .
Case Studies
- Anticancer Activity : A study demonstrated that a related benzofuran derivative significantly reduced tumor necrosis factor (TNF) levels and interleukin production in inflammatory models, suggesting potential applications in managing inflammatory diseases alongside cancer .
- Antitubercular Properties : Another research highlighted the potential of benzofuran derivatives as antitubercular agents by inhibiting the thioesterase domain of Pks13, a novel target for tuberculosis treatment .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that compounds related to benzofuran derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various benzofuran-based compounds, including those similar to (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, which were evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The structure-activity relationship revealed that specific substitutions on the benzofuran scaffold enhance antimicrobial activity, suggesting potential applications in agriculture and medicine .
1.2 Enzyme Inhibition
The compound has shown promise as an inhibitor of alkaline phosphatase (AP), an enzyme implicated in various biological processes including dephosphorylation. Studies have demonstrated that derivatives of benzofuran exhibit high inhibitory potential against AP, with molecular dynamics simulations supporting the binding affinity of these compounds. The findings suggest that this compound could serve as a lead compound for developing selective AP inhibitors .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through several methodologies, including solventless condensation reactions under microwave irradiation. This approach not only simplifies the reaction conditions but also enhances yield and purity of the desired product. Research indicates that using clay catalysts in these reactions can lead to efficient synthesis of benzofuran derivatives, highlighting a sustainable method for producing complex organic molecules .
2.2 Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy are commonly employed to verify the chemical structure of compounds like this compound. These techniques provide insights into the molecular framework, functional groups present, and overall stability of the compound .
Case Studies
3.1 Inhibition of Tyrosinase
One notable application of aurones, a related class of compounds, is their role as inhibitors of tyrosinase, an enzyme involved in melanin production. Studies have shown that certain aurones can effectively inhibit this enzyme, suggesting potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders. The structure of this compound positions it as a candidate for further exploration in this area .
3.2 Drug Design
Given its structural characteristics and biological activities, this compound could serve as a scaffold for drug design efforts targeting various diseases, particularly those involving enzyme dysregulation or microbial infections. The compound's ability to modulate enzyme activity while maintaining favorable pharmacokinetic properties makes it a valuable candidate for further development .
Chemical Reactions Analysis
Core Benzofuranone Reactivity
The benzofuran-3(2H)-one scaffold is susceptible to nucleophilic attack at the lactone carbonyl (C3) and Michael addition at the α,β-unsaturated ketone system (C2–C3). Key transformations include:
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Lactone Ring Opening : Under basic conditions (e.g., NaOH), the lactone undergoes hydrolysis to yield a carboxylate intermediate, which can be functionalized further .
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Electrophilic Substitution : The aromatic ring (C5–C8) participates in halogenation or nitration, though steric hindrance from the 7-pyrrolidinylmethyl group may limit reactivity .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O | Carboxylate derivative | |
| Halogenation | Cl₂, FeCl₃ | 5-Chloro derivative |
Benzylidene Substituent Reactions
The (Z)-4-fluorobenzylidene group at C2 enables conjugate addition and cycloaddition reactions:
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Michael Addition : Thiols or amines add to the α,β-unsaturated ketone, forming adducts at C3 .
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Cyclization : Propargylamine derivatives undergo AgNO₃-catalyzed 5-exo-dig cyclization to form dihydrobenzofuran intermediates, which rearrange under thermal conditions .
Example Reaction Pathway :
Pyrrolidinylmethyl Side Chain Modifications
The 7-(pyrrolidin-1-ylmethyl) group undergoes:
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Mannich Reactions : Condensation with aldehydes/ketones and secondary amines to extend the side chain .
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N-Alkylation : Reactivity with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
Key Data :
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Mannich with formaldehyde | Piperidine, HCHO, EtOH | 64–80% | |
| N-Methylation | CH₃I, K₂CO₃, DMF | 85% |
Hydroxyl Group Functionalization
The 6-hydroxy group participates in:
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Esterification : Reaction with acyl chlorides (e.g., AcCl) to form esters .
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Protection/Deprotection : Silylation (e.g., TBSCl) for temporary masking during multi-step syntheses .
Notable Example :
\text{6-OH} + \text{AcCl} \xrightarrow{\text{Et₃N}} \text{6-OAc} \quad (\text{Yield: 92%})
Photochemical and Thermal Rearrangements
The (Z)-configuration of the benzylidene group is prone to isomerization under UV light or heat, forming the (E)-isomer, which may exhibit distinct biological activity .
Conditions for Isomerization :
Metal-Catalyzed Cross-Couplings
Palladium-mediated Suzuki couplings introduce aryl/heteroaryl groups at C5 or C7, leveraging brominated precursors .
Example :
\text{5-Bromo derivative} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-Phenyl derivative} \quad (\text{Yield: 78%})
Q & A
Q. What synthetic strategies are commonly employed for synthesizing benzofuran derivatives like (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves heteroannulation or one-pot strategies to construct the benzofuran core. For example, substituted benzylidene groups (e.g., 4-fluorobenzylidene) are introduced via Claisen-Schmidt condensation between hydroxybenzofuranones and fluorinated aldehydes . Reaction stoichiometry and solvent polarity significantly affect regioselectivity and yield. A 1:1.2 molar ratio of benzofuran precursor to aldehyde in THF under basic conditions (e.g., NaH) optimizes the formation of the Z-isomer due to steric and electronic stabilization of the intermediate enolate .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration) and confirms the benzylidene substituent’s orientation .
- NMR spectroscopy : H and C NMR identify key protons (e.g., pyrrolidin-1-ylmethyl protons at δ 2.5–3.0 ppm) and confirm hydroxyl group placement .
- HPLC-MS : Validates purity (>95%) and detects degradation products under accelerated stability testing (e.g., using C18 columns with acetonitrile/water gradients) .
Q. What biological activities are associated with benzofuran derivatives structurally similar to this compound?
Methodological Answer: Benzofurans exhibit antimicrobial, anticancer, and antioxidant activities. For example:
- Antimicrobial activity : Substituents like pyrrolidin-1-ylmethyl enhance membrane permeability, targeting bacterial enzymes (e.g., GluN-6-P) .
- Anticancer activity : Fluorinated benzylidene groups improve metabolic stability, enabling interactions with topoisomerase II .
- Antioxidant activity : The 6-hydroxy group contributes to radical scavenging via hydrogen atom transfer mechanisms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial efficacy of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine) and test against Gram-negative/-positive bacteria .
- Computational docking : Use AutoDock Vina to predict binding affinities to microbial targets (e.g., csuE protein in A. baumannii) .
- ADMET profiling : Assess intestinal absorption (Caco-2 assays) and metabolic stability (microsomal incubation) to prioritize lead compounds .
Q. How can contradictions in biological data across studies (e.g., varying IC50 values) be systematically resolved?
Methodological Answer:
- Standardized assays : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-analysis : Compare data across studies with controlled variables (e.g., solvent used: DMSO vs. ethanol) .
- Structural validation : Confirm compound integrity via crystallography or NMR post-assay to rule out degradation .
Q. What computational methods predict the compound’s interaction with biological targets, and how are they validated experimentally?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or GROMACS to model binding to targets (e.g., DNA gyrase). Validate via isothermal titration calorimetry (ITC) to measure binding constants .
- MD simulations : Run 100-ns simulations to assess ligand-protein complex stability. Cross-validate with fluorescence quenching assays .
Q. What challenges arise in characterizing the stereochemistry of the benzylidene group, and how are they addressed?
Methodological Answer:
Q. How can reaction conditions be optimized to enhance regioselectivity in benzofuran functionalization?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to direct substitution at the 7-position .
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states for pyrrolidin-1-ylmethyl group introduction .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzylidene formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
